molecular formula C8H7N3O3S B2378596 methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate CAS No. 2031261-05-7

methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B2378596
CAS No.: 2031261-05-7
M. Wt: 225.22
InChI Key: BMVBZUJPNGHSPX-UHFFFAOYSA-N
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Description

methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate: is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of 3-amino-thiophene-2-carboxylate Derivatives:

    Reaction with Isocyanates:

Industrial Production Methods: The industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Cyclization Reactions:

    Base-Promoted Cyclization:

Common Reagents and Conditions:

    Formic Acid: Used for cyclization reactions.

    Triethyl Orthoformate: Another reagent for cyclization.

    DMF-DMA: Used for cyclization reactions.

    Isocyanates: Used in base-promoted cyclization reactions.

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Thieno[3,4-b]pyridine Derivatives:

    Thieno[2,3-d]pyrimidine Derivatives:

Uniqueness:

    methyl 2-amino-4-oxo-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylate: is unique due to its specific structure and the resulting biological activities.

Properties

IUPAC Name

methyl 2-amino-4-oxo-3H-thieno[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c1-14-7(13)3-2-15-5-4(3)10-8(9)11-6(5)12/h2H,1H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVBZUJPNGHSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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